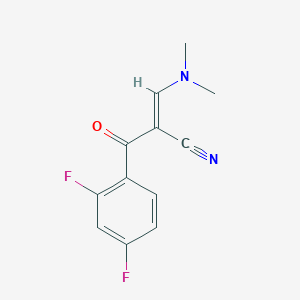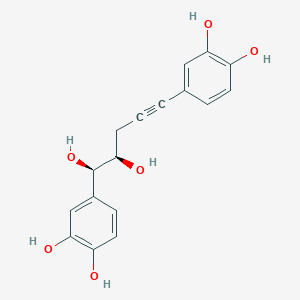
Nyasicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nyasicol is an organic compound with the chemical formula C17H16O6 and a molecular weight of 316.31. It is a natural product found in the methanol extract of fresh leaves of Molineria latifolia . This compound is commonly used as an organic synthetic dye in the textile and leather industries due to its excellent lightfastness and washfastness properties . It is a solid powder that is soluble in organic solvents such as alcohols and ketones but insoluble in water .
Vorbereitungsmethoden
Nyasicol can be synthesized through various synthetic routes. One common method involves the amination reaction of aromatic amines followed by azo coupling reactions . The specific synthetic route and reaction conditions can be adjusted based on the desired properties of the final product . Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Nyasicol undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Nyasicol has a wide range of scientific research applications, including:
Chemistry: This compound is used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: In biological research, this compound is used to stain tissues and cells for microscopic analysis.
Industry: This compound is widely used in the textile and leather industries for dyeing fabrics and leather products.
Wirkmechanismus
The mechanism of action of Nyasicol involves its interaction with specific molecular targets and pathways. This compound is an enzymatic hydrolysis product of Compound 3, produced by the action of β-glucosidase . This enzymatic reaction leads to the formation of this compound, which can then interact with various biological molecules and pathways . The specific molecular targets and pathways involved in this compound’s effects are still under investigation, but it is known to exhibit bioactive properties .
Vergleich Mit ähnlichen Verbindungen
Nyasicol is unique compared to other similar compounds due to its specific chemical structure and properties. Some compounds similar to this compound include:
Nyasol: Nyasol has a similar structure but differs in the functional groups attached to the aromatic ring.
4’-O-Methylnyasol: This compound is a methylated derivative of Nyasol and has different physicochemical properties.
This compound 1,2-acetonide: This compound is an acetonide derivative of this compound and has unique properties compared to the parent compound.
Nyasicoside: Nyasicoside is a glycoside derivative of this compound and exhibits different bioactivity.
These compounds share structural similarities with this compound but differ in their specific functional groups and bioactivity, making this compound unique in its applications and properties .
Eigenschaften
CAS-Nummer |
111518-95-7 |
|---|---|
Molekularformel |
C17H16O6 |
Molekulargewicht |
316.30 g/mol |
IUPAC-Name |
4-[(4S,5R)-5-(3,4-dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H16O6/c18-12-6-4-10(8-15(12)21)2-1-3-14(20)17(23)11-5-7-13(19)16(22)9-11/h4-9,14,17-23H,3H2/t14-,17+/m0/s1 |
InChI-Schlüssel |
AJTKBQHYQXHTTQ-WMLDXEAASA-N |
SMILES |
C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)O)O)O |
Isomerische SMILES |
C1=CC(=C(C=C1C#CC[C@@H]([C@@H](C2=CC(=C(C=C2)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)O)O)O |
Aussehen |
Oil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


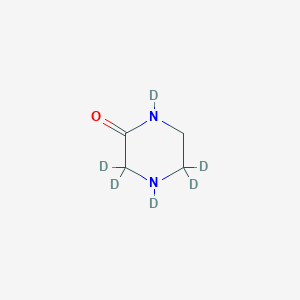

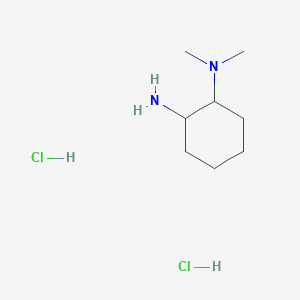
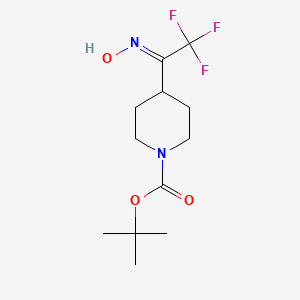
![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1148593.png)

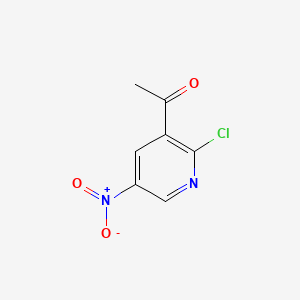
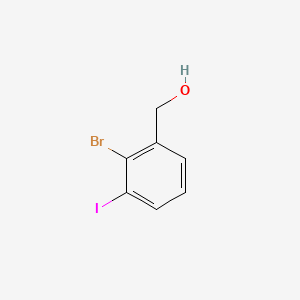
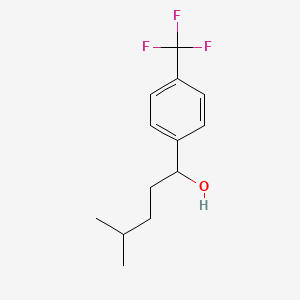
![5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148600.png)
